![molecular formula C17H19ClN2O3S B2551915 N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide CAS No. 2411300-29-1](/img/structure/B2551915.png)
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of many cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases and cancer.
Wirkmechanismus
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide selectively inhibits TYK2 by binding to a specific site on the enzyme. This prevents TYK2 from phosphorylating downstream targets and activating the signaling pathways of cytokines such as IL-12, IL-23, and IFN-α/β. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells, which can help to dampen the immune response.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on TYK2 in vitro, with an IC50 value of 1.0 nM. In vivo studies have demonstrated that this compound can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has shown antitumor activity in preclinical models of cancer, suggesting that it may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. In addition, this compound has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is that it may have immunosuppressive effects that could increase the risk of infections. Another limitation is that the long-term safety and efficacy of this compound are still unknown, as clinical trials are ongoing.
Zukünftige Richtungen
There are several potential future directions for research on N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide. One area of interest is the development of combination therapies that target multiple cytokine pathways, as this may provide greater efficacy than targeting a single pathway. Another area of interest is the identification of biomarkers that can predict response to this compound, as this could help to personalize treatment and improve outcomes. Finally, further studies are needed to assess the long-term safety and efficacy of this compound in clinical trials, as well as its potential for use in other autoimmune diseases and cancer types.
Synthesemethoden
The synthesis of N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide involves several steps, starting with the reaction of 3-(benzenesulfonamido)benzaldehyde with methyl 2-chloro-2-methylpropanoate to form the intermediate compound. This is followed by a series of chemical transformations, including reduction, acylation, and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide has been the subject of extensive scientific research, particularly in the field of immunology. Studies have shown that TYK2 plays a critical role in the signaling pathways of several cytokines that are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By inhibiting TYK2, this compound has the potential to modulate the immune response and reduce inflammation in these conditions.
Eigenschaften
IUPAC Name |
N-[[3-(benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13(18)17(21)20(2)12-14-7-6-8-15(11-14)19-24(22,23)16-9-4-3-5-10-16/h3-11,13,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEIMGPTOBCIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.